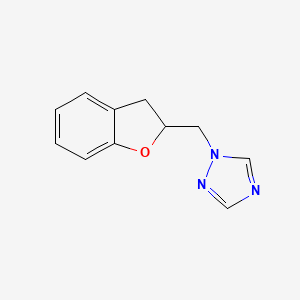![molecular formula C11H14BrN5O B7579581 5-Bromo-6-methyl-3-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-one](/img/structure/B7579581.png)
5-Bromo-6-methyl-3-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-methyl-3-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-one is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-methyl-3-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-one is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. Additionally, it may disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects
Studies have shown that 5-Bromo-6-methyl-3-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-one has low toxicity in vitro and in vivo. It has been shown to have no significant effect on the body weight or organ weight of mice when administered orally. Additionally, it has been found to have no significant effect on cardiovascular, respiratory, or nervous system functions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Bromo-6-methyl-3-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-one in lab experiments is its low toxicity. This makes it a safer compound to work with compared to other anticancer or antimicrobial agents. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the research of 5-Bromo-6-methyl-3-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-one. One area of research could focus on the compound's potential as a herbicide, as it has been shown to inhibit the growth of certain plant species. Additionally, further studies could investigate the compound's mechanism of action and its potential applications in cancer treatment and antimicrobial therapy. Another area of research could focus on the synthesis of analogs of the compound, which may have improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 5-Bromo-6-methyl-3-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-one involves the reaction of 5-bromo-6-methyl-3-hydroxypyrimidin-4-one with 2-(2-propan-2-yl-1,2,4-triazol-3-yl)acetaldehyde in the presence of a base. The resulting compound has been characterized by various spectroscopic techniques, including NMR and mass spectrometry.
Applications De Recherche Scientifique
5-Bromo-6-methyl-3-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-one has potential applications in various scientific research fields. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its antifungal and antibacterial activities, as well as its potential as a herbicide.
Propriétés
IUPAC Name |
5-bromo-6-methyl-3-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN5O/c1-7(2)17-9(13-5-15-17)4-16-6-14-8(3)10(12)11(16)18/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUBCNAAPXNKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=N1)CC2=NC=NN2C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methyl-3-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(4-fluorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7579505.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone](/img/structure/B7579517.png)
![2-[[(5-Ethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579525.png)
![2-[[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579534.png)
![2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579538.png)

![2-[[2-(1,2,4-Triazol-1-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579544.png)
![1-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylcarbamoyl)cyclopropane-1-carboxylic acid](/img/structure/B7579550.png)
![2-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579558.png)
![2-[[(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579564.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone](/img/structure/B7579569.png)
![[(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B7579573.png)
![2-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579579.png)
![2-[[(5-Bromofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579585.png)